molecular formula C10H15N3O2 B2795317 1-(Dimethylamino)-4-(2-methylprop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 2415455-87-5

1-(Dimethylamino)-4-(2-methylprop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B2795317
CAS No.: 2415455-87-5
M. Wt: 209.249
InChI Key: GAHPNMPLMRFFBC-UHFFFAOYSA-N
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Description

1-(Dimethylamino)-4-(2-methylprop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a fascinating organic compound. This compound, belonging to the pyrazine family, has unique structural and chemical characteristics that make it a subject of interest in various scientific fields, including chemistry, biology, medicine, and industry. Its intricate structure allows it to interact in several distinct ways, making it a versatile compound for different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1-(Dimethylamino)-4-(2-methylprop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multiple steps, starting from simpler precursor molecules. The synthetic route can vary, but a common approach includes:

  • Step 1: : Starting with a suitable dione precursor.

  • Step 2: : Introducing the dimethylamino group via alkylation.

  • Step 3: : Forming the pyrazine ring through a cyclization reaction.

  • Reaction Conditions: : The reactions often require controlled temperatures, typically between 20°C to 80°C, and may involve the use of solvents like ethanol or methanol. Catalysts such as acid or base may be used to facilitate the reactions.

Industrial Production Methods: : Industrial-scale production of this compound might employ continuous flow chemistry to enhance efficiency and yield. This method involves continuous input of reactants and extraction of products, maintaining steady-state reaction conditions to optimize the output.

Chemical Reactions Analysis

Types of Reactions: : 1-(Dimethylamino)-4-(2-methylprop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione can undergo several types of reactions, including:

  • Oxidation: : This compound can be oxidized using agents like hydrogen peroxide, leading to various oxidation products.

  • Reduction: : Reducing agents like sodium borohydride can convert it into reduced forms with different functional groups.

  • Substitution: : Halogenation or nitration reactions can introduce halogen or nitro groups into the compound under specific conditions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, temperatures around 50°C.

  • Reduction: : Sodium borohydride, mild temperature and pressure.

  • Substitution: : Halogens like bromine or chlorine, appropriate solvents, and temperatures ranging from 0°C to 25°C.

Major Products

  • Oxidation can lead to ketone or carboxylic acid derivatives.

  • Reduction may yield alcohols or amines.

  • Substitution reactions produce halogenated or nitrated compounds.

Scientific Research Applications

This compound finds diverse applications across several domains:

Chemistry

  • As an intermediate in organic synthesis.

  • In the development of new materials.

Biology

  • Studying its interaction with biological molecules.

  • Potential as a biochemical probe.

Medicine

  • Investigating its pharmacological properties.

  • Potential use in drug design and development.

Industry

  • Component in the manufacture of specialty chemicals.

  • Use in the formulation of certain industrial products.

Mechanism of Action

The mechanism by which 1-(Dimethylamino)-4-(2-methylprop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione exerts its effects is often related to its structural interaction with molecular targets. It may:

  • Bind to specific enzymes or receptors, altering their activity.

  • Interact with cellular pathways, influencing various biochemical processes.

  • Modulate physiological functions through its chemical reactivity.

Comparison with Similar Compounds

Compared to similar compounds, 1-(Dimethylamino)-4-(2-methylprop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione stands out due to its specific structural features and reactivity.

Similar Compounds

  • 1-(Dimethylamino)-3-(2-methylprop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione: : Has similar functional groups but different positioning, resulting in varied reactivity.

  • 1-(Dimethylamino)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione: : Lacks the methyl group, leading to different chemical behavior.

Overall, this compound’s unique structure makes it a versatile and valuable compound in multiple scientific and industrial applications.

Properties

IUPAC Name

1-(dimethylamino)-4-(2-methylprop-2-enyl)piperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-8(2)7-12-5-6-13(11(3)4)10(15)9(12)14/h1,5-7H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZKOOOMZIOJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1CCN(C(=O)C1=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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